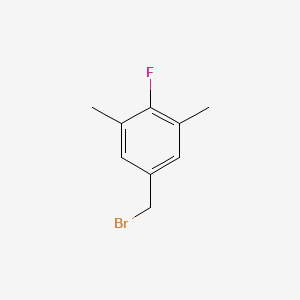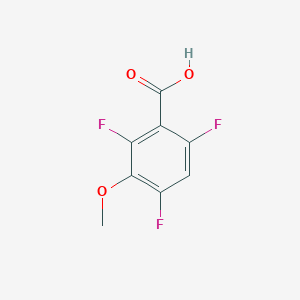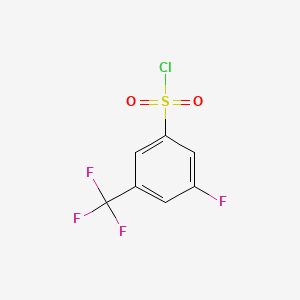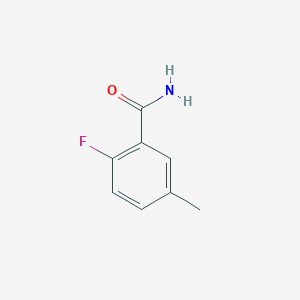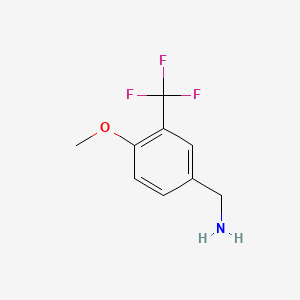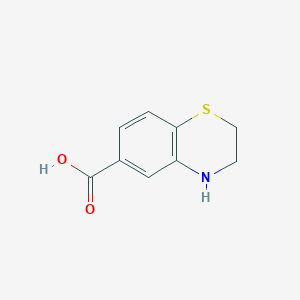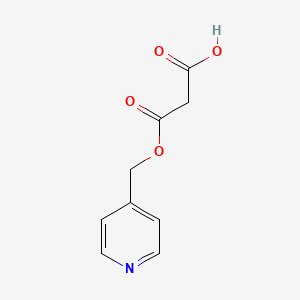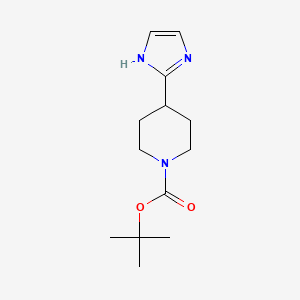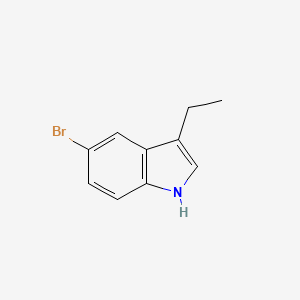
5-bromo-3-etil-1H-indol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-ethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their aromatic properties and are widely studied due to their biological activities and applications in various fields .
Aplicaciones Científicas De Investigación
5-Bromo-3-ethyl-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
5-Bromo-3-ethyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives can inhibit various viruses, including influenza a and coxsackie b4 virus . This suggests that 5-bromo-3-ethyl-1H-indole may interact with its targets in a way that inhibits the replication or function of these viruses.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways . For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants , indicating that indole derivatives may play a role in this pathway.
Pharmacokinetics
The physical and chemical properties of indole derivatives suggest that they may have good bioavailability .
Result of Action
One study found that a compound similar to 5-bromo-3-ethyl-1h-indole emerged as a potent analgesic agent, suggesting that 5-bromo-3-ethyl-1h-indole may have similar effects .
Action Environment
The action of 5-bromo-3-ethyl-1H-indole can be influenced by environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . Furthermore, the effectiveness of 5-bromo-3-ethyl-1H-indole may vary depending on the specific biological environment in which it is used .
Análisis Bioquímico
Biochemical Properties
5-bromo-3-ethyl-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5-bromo-3-ethyl-1H-indole, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s bromine atom enhances its binding affinity to target proteins, making it a potent inhibitor of specific biochemical pathways .
Cellular Effects
5-bromo-3-ethyl-1H-indole exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-bromo-3-ethyl-1H-indole can modulate the activity of protein kinases, leading to altered phosphorylation states of key signaling molecules . This modulation can result in changes in gene expression patterns and metabolic flux, ultimately affecting cell function and viability .
Molecular Mechanism
The molecular mechanism of 5-bromo-3-ethyl-1H-indole involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s bromine atom allows it to form strong hydrogen bonds and hydrophobic interactions with target proteins, enhancing its binding affinity . This binding can inhibit the activity of enzymes involved in critical cellular processes, such as DNA replication and repair, thereby exerting its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-3-ethyl-1H-indole can change over time due to its stability and degradation. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that 5-bromo-3-ethyl-1H-indole can cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-bromo-3-ethyl-1H-indole vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At high doses, 5-bromo-3-ethyl-1H-indole can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
5-bromo-3-ethyl-1H-indole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that can be excreted from the body . The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing its overall biological activity .
Transport and Distribution
Within cells and tissues, 5-bromo-3-ethyl-1H-indole is transported and distributed through specific transporters and binding proteins. The compound can interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, binding proteins can sequester 5-bromo-3-ethyl-1H-indole, affecting its localization and accumulation within cells . These interactions play a crucial role in determining the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 5-bromo-3-ethyl-1H-indole is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its biological effects . Post-translational modifications, such as phosphorylation and ubiquitination, can also affect the compound’s activity and function by altering its localization within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-ethyl-1H-indole typically involves the bromination of 3-ethylindole. One common method includes the use of bromine in acetic acid or other suitable solvents under controlled conditions to achieve selective bromination at the 5-position .
Industrial Production Methods: Industrial production methods for 5-bromo-3-ethyl-1H-indole may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .
Types of Reactions:
Substitution Reactions: 5-Bromo-3-ethyl-1H-indole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indole ring or the ethyl group.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles like amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds .
Comparación Con Compuestos Similares
5-Bromoindole: Similar in structure but lacks the ethyl group.
3-Ethylindole: Similar but without the bromine atom.
5-Chloro-3-ethyl-1H-indole: A chlorine atom replaces the bromine atom.
Uniqueness: 5-Bromo-3-ethyl-1H-indole is unique due to the presence of both the bromine atom and the ethyl group, which can influence its reactivity and biological activity. This combination allows for specific interactions in chemical reactions and potential therapeutic applications .
Propiedades
IUPAC Name |
5-bromo-3-ethyl-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-2-7-6-12-10-4-3-8(11)5-9(7)10/h3-6,12H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAOBGFMQZTFAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
